

# In vivo efficacy of AC1903 in animal models of kidney disease

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## Compound of Interest

Compound Name: AC1903

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An In-Depth Technical Guide to the In Vivo Efficacy of **AC1903** in Animal Models of Kidney Disease

## Introduction

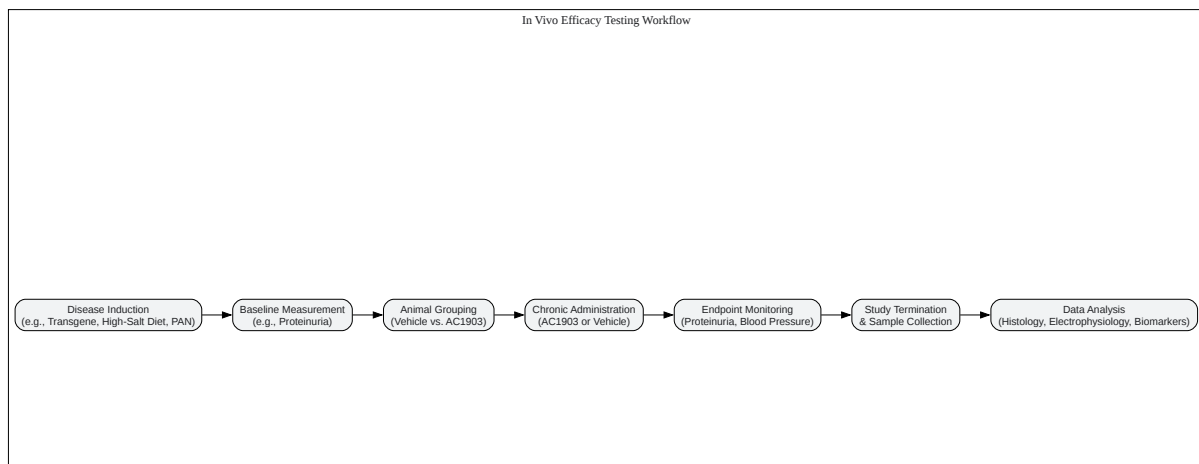
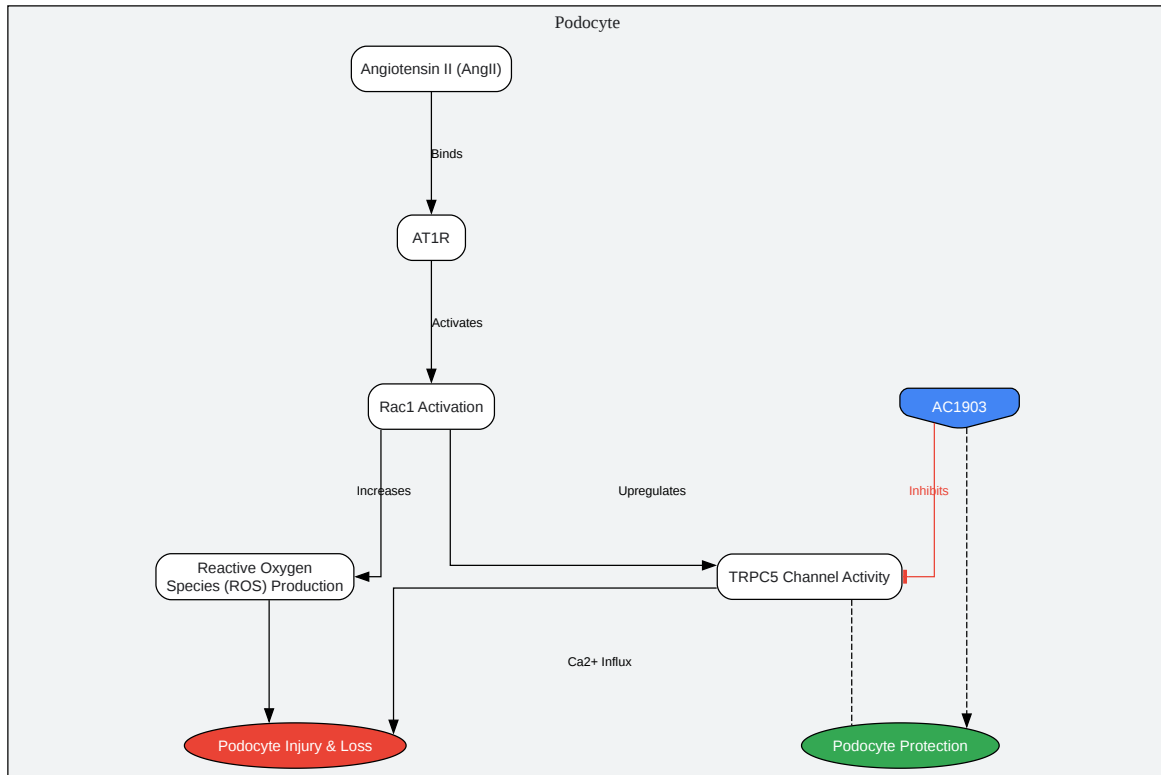
**AC1903** is a small-molecule inhibitor that demonstrates high specificity and selectivity for the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] TRPC5, a Ca<sup>2+</sup>-permeable nonselective cation channel, is highly expressed in the kidney and has been implicated in the pathogenesis of progressive kidney diseases.[2] The therapeutic potential of **AC1903** lies in its podocyte-protective properties, which have been demonstrated in various animal models of kidney disease.[2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of **AC1903**, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its therapeutic effects.

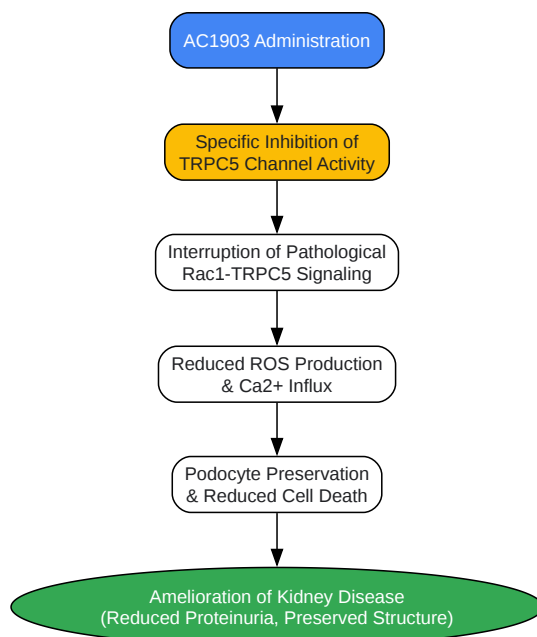
## Mechanism of Action: The Rac1-TRPC5 Signaling Pathway

In podocytes, the activation of the Angiotensin II type 1 receptor (AT1R) triggers a signaling cascade that leads to podocyte injury and loss. This pathway involves the activation of Rac1, a small GTPase, which in turn increases the production of reactive oxygen species (ROS) and promotes the activity of the TRPC5 channel.[1][4] The sustained activation of TRPC5 contributes to calcium influx, cytoskeletal remodeling, and ultimately, podocyte cell death.[4]

**AC1903** acts by directly and specifically blocking the TRPC5 channel, thereby interrupting this pathological feed-forward loop, reducing ROS generation, and protecting podocytes from injury.

[1][4]





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